Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate
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Overview
Description
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its interactions with biological macromolecules, pharmacological effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound possesses a complex structure characterized by multiple substituents on the pyrimidine ring. The presence of ethyl, methyl, and phenyl groups enhances its potential interactions within biological systems. The molecular formula for this compound is C15H18N2O2, indicating a significant degree of complexity that may contribute to its biological properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains, as summarized in the following table:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
5a | E. coli | 100 |
5b | Klebsiella | 25 |
5g | S. aureus | 0.2 |
5h | K. fecalis | 0.2 |
These results suggest that certain derivatives of the compound possess significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy, particularly against triple-negative breast cancer (TNBC). In vitro assays have demonstrated that this compound inhibits cell proliferation with an IC50 value of approximately 0.126μM in MDA-MB-231 TNBC cell lines . Furthermore, it exhibited a favorable selectivity index compared to non-cancerous cell lines, indicating its potential as a targeted therapeutic agent.
In vivo studies have also shown promising results. For instance, in a mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to known therapeutic agents . The pharmacodynamic effects observed included a reduction in metastatic nodules and improved survival rates among treated mice.
The mechanisms underlying the biological activity of this compound are still being elucidated. Initial findings suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to quantify these interactions effectively . Additionally, its structural similarities to other pyrimidine derivatives may provide insights into its mechanism of action through shared pathways or targets.
Safety Profile
The safety profile of this compound has been evaluated through subacute toxicity studies in healthy mice. Results indicated no significant adverse effects at doses up to 40mg/kg administered orally for three consecutive days . This finding is crucial for further development as a therapeutic agent.
Properties
CAS No. |
832090-50-3 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-4-12-13(15(18)19-3)10(2)16-14(17-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
BHIGPSPOKKJLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1C(=O)OC)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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